molecular formula C20H26N2O5S2 B2635548 N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide CAS No. 865611-89-8

N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2635548
CAS No.: 865611-89-8
M. Wt: 438.56
InChI Key: LCUGWEZTUPRBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide is a complex organic compound that features a piperidine sulfonyl group and a dimethylbenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidine sulfonyl intermediate: This can be achieved by reacting piperidine with a sulfonyl chloride derivative under basic conditions.

    Methoxylation: Introduction of the methoxy group is usually done via methylation of a phenolic precursor.

    Coupling reactions: The final step involves coupling the piperidine sulfonyl intermediate with the dimethylbenzene sulfonamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance binding affinity to certain biological targets, while the sulfonamide group can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-acetamide: Similar structure but with an acetamide group instead of a dimethylbenzene sulfonamide.

    2-[4-(2-methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride: Similar piperidine sulfonyl group but different overall structure.

Uniqueness

N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide is unique due to the combination of the piperidine sulfonyl group and the dimethylbenzene sulfonamide moiety, which can provide distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-16-7-9-17(10-8-16)28(23,24)21(2)19-15-18(11-12-20(19)27-3)29(25,26)22-13-5-4-6-14-22/h7-12,15H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUGWEZTUPRBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.